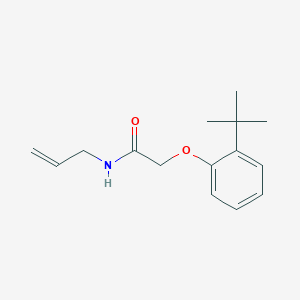
N-allyl-2-(2-tert-butylphenoxy)acetamide
Overview
Description
N-allyl-2-(2-tert-butylphenoxy)acetamide, also known as ABPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABPA belongs to the class of N-alkyl-2-phenoxymethylacetamide derivatives and is known for its unique chemical properties.
Mechanism of Action
The exact mechanism of action of N-allyl-2-(2-tert-butylphenoxy)acetamide is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and other mediators of inflammation, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in lipopolysaccharide-stimulated macrophages. This compound has also been shown to exhibit antioxidant properties, protecting cells from oxidative stress-induced damage.
Advantages and Limitations for Lab Experiments
N-allyl-2-(2-tert-butylphenoxy)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for use in various applications. Additionally, this compound exhibits excellent stability under a wide range of conditions, making it a reliable reagent for use in experiments. However, this compound does have some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on N-allyl-2-(2-tert-butylphenoxy)acetamide. One area of interest is the development of novel drugs based on this compound's anti-inflammatory and analgesic properties. Another area of interest is the synthesis of novel polymers based on this compound, which could have applications in materials science and engineering. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to determine its potential toxicity at higher concentrations.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound exhibits promising anti-inflammatory and analgesic properties and has been shown to exhibit a range of biochemical and physiological effects. While there are some limitations to its use, this compound remains a valuable reagent for use in laboratory experiments, and further research is needed to fully explore its potential applications.
Scientific Research Applications
N-allyl-2-(2-tert-butylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, this compound has been shown to exhibit promising anti-inflammatory and analgesic properties, making it an attractive candidate for the development of novel drugs. In materials science, this compound has been used as a building block for the synthesis of novel polymers with unique properties.
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-10-16-14(17)11-18-13-9-7-6-8-12(13)15(2,3)4/h5-9H,1,10-11H2,2-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPSPQYAKLSOAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B4769452.png)


![3-chloro-N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4769465.png)
![2-[(2-hydroxyethyl)amino]-3-(4-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4769470.png)

![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4769488.png)
![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4769497.png)

![N~2~-methyl-N~1~-[3-(methylthio)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4769512.png)

![6-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4769530.png)
![4-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4769531.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,5-dichlorophenyl)thiourea](/img/structure/B4769534.png)
